15(S)-15-Methyl prostaglandin F2α discovery and history
15(S)-15-Methyl prostaglandin F2α discovery and history
An In-Depth Technical Guide to the Discovery and History of 15(S)-15-Methyl Prostaglandin F2α
A Note from the Senior Application Scientist
This document provides a comprehensive technical overview of 15(S)-15-methyl prostaglandin F2α, a molecule of significant therapeutic impact, known clinically as carboprost. We will delve into the scientific rationale behind its creation, its developmental history, and the key experimental findings that established its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the causality behind the experimental choices that led to this important drug.
The Genesis of a Prostaglandin Analog: Overcoming a Metabolic Hurdle
The story of 15(S)-15-methyl prostaglandin F2α begins with the broader history of prostaglandins themselves. These lipid compounds, first identified in the 1930s, were recognized for their potent and diverse physiological effects, including the powerful stimulation of uterine smooth muscle.[1] The pioneering work of researchers like Sune Bergström, Bengt Samuelsson, and John Vane, who would later receive the Nobel Prize in 1982, elucidated the structure and biosynthetic pathways of these molecules, opening the door for their therapeutic exploration.[2]
The Upjohn Company was a major force in prostaglandin research and development, investing a significant portion of its R&D budget into this area by the late 1970s.[3] A primary challenge in harnessing the therapeutic potential of natural prostaglandins, such as PGF2α, was their rapid metabolic inactivation in the body. A key deactivating pathway is the enzymatic oxidation of the hydroxyl group at the C-15 position to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This metabolic vulnerability severely limited the duration of action of exogenously administered prostaglandins.
The central scientific challenge was to design a PGF2α analog that could resist this metabolic degradation while retaining its potent biological activity. The innovative solution, developed by scientists at The Upjohn Company, was to introduce a methyl group at the C-15 position.[4] This modification, resulting in 15(S)-15-methyl prostaglandin F2α, sterically hinders the 15-PGDH enzyme, preventing the oxidation of the hydroxyl group.[4] This chemical alteration rendered the molecule metabolically stable, significantly prolonging its half-life and making it a viable therapeutic agent.[5][6]
Synthesis and Chemical Profile
The synthesis of 15(S)-15-methyl prostaglandin F2α was a significant achievement in medicinal chemistry. A U.S. patent filed by The Upjohn Company in 1973 credits G. L. Bundy as the inventor. The synthesis strategically introduces the key 15-methyl feature.
For clinical use, 15(S)-15-methyl prostaglandin F2α is formulated as its tromethamine salt, known as carboprost tromethamine.[4] This formulation is a sterile solution for intramuscular injection.[4]
Mechanism of Action: From Receptor to Contraction
15(S)-15-methyl prostaglandin F2α exerts its potent uterotonic effects by acting as a synthetic analog of the endogenous prostaglandin F2α.[7][8] It binds to and activates the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the surface of myometrial (uterine smooth muscle) cells.[8][9]
Activation of the FP receptor initiates a well-defined intracellular signaling cascade:
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G-Protein Activation: The FP receptor is coupled to a Gq protein. Upon agonist binding, the Gq alpha subunit exchanges GDP for GTP and becomes activated.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C.
-
Second Messenger Generation: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, the cell's intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The resulting increase in intracellular calcium concentration is the critical event that initiates smooth muscle contraction through the calmodulin/myosin light-chain kinase pathway.
This signaling pathway leads to strong, sustained contractions of the uterine muscle.[9]
While highly effective, carboprost is not perfectly selective for the FP receptor. It exhibits some cross-reactivity with the prostaglandin E receptor 3 (EP3), which can contribute to some of its side effects, such as fever and hypertension. Studies have indicated approximately a 10-fold selectivity for the FP receptor over the EP3 receptor.
Pharmacological Characterization and Preclinical Studies
The development of 15(S)-15-methyl PGF2α involved rigorous pharmacological characterization to determine its potency, efficacy, and safety profile. A key in vitro assay used to assess the activity of uterotonic agents is the isolated uterine smooth muscle contraction assay.
Experimental Protocol: Isolated Uterine Smooth Muscle Contraction Assay
This protocol is a representative example of how the potency of prostaglandin analogs like carboprost would have been determined.
-
Tissue Preparation:
-
Myometrial biopsies are obtained from consenting patients undergoing cesarean section.
-
Fine strips of myometrial tissue (e.g., 5-6 mm in length) are carefully dissected.[10]
-
-
Organ Bath Setup:
-
The isolated tissue strips are suspended in organ baths containing a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the tissue strip is attached to a fixed point, and the other end is connected to a force transducer to isometrically record tension.[6][10]
-
-
Equilibration:
-
Compound Administration:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of 15(S)-15-methyl PGF2α to the organ bath at set intervals.
-
The increase in contractile force and/or frequency is recorded at each concentration.
-
-
Data Analysis:
-
The contractile response is typically normalized to a maximal contraction induced by a reference agent, such as potassium chloride (KCl).[10]
-
The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.
-
Preclinical studies in animal models, such as rhesus monkeys, demonstrated the potent in vivo activity of 15(S)-15-methyl PGF2α, showing its ability to induce luteolysis and reduce serum progesterone concentrations.[5][6]
Clinical Development and Therapeutic Applications
The robust preclinical data paved the way for extensive clinical trials. These studies confirmed the potent uterotonic effects of 15(S)-15-methyl PGF2α in humans and established its two primary clinical indications.
Control of Postpartum Hemorrhage
Postpartum hemorrhage (PPH) due to uterine atony (the failure of the uterus to contract after delivery) is a life-threatening obstetric emergency. 15(S)-15-methyl PGF2α (as carboprost tromethamine, brand name Hemabate®) proved to be highly effective in controlling PPH that is unresponsive to conventional treatments like oxytocin and uterine massage.[1]
-
Efficacy: Clinical trials have demonstrated success rates of 84% to 96% in treating persistent hemorrhage due to uterine atony.[9] In one series of 16 patients with severe PPH, 15 responded satisfactorily to intramuscular injections of the drug, avoiding the need for hysterectomy.[4]
-
Administration: For PPH, the standard dose is 250 mcg administered by deep intramuscular injection.[8] This dose can be repeated at intervals of 15 to 90 minutes if necessary, up to a maximum total dose of 2 mg (8 doses).[8]
Second-Trimester Abortion
15(S)-15-methyl PGF2α was also one of the first drugs widely used for medical abortions, particularly for the termination of pregnancy during the second trimester (13-20 weeks of gestation).[1] Its ability to induce strong uterine contractions facilitates the expulsion of the products of conception. While still used for this indication, it has been largely supplanted in many regions by combination regimens of mifepristone and misoprostol.[1]
Pharmacokinetics and Data Summary
The pharmacokinetic profile of 15(S)-15-methyl PGF2α is a direct result of its chemical modification. Its resistance to metabolism by 15-PGDH leads to a longer duration of action compared to natural PGF2α.
| Parameter | Value | Source |
| Administration Route | Intramuscular (IM) | [8] |
| Peak Plasma Time | 20-30 minutes | [3] |
| Peak Concentration | 2718 - 3097 pg/mL (after 250 µg IM dose) | [7] |
| Half-life | ~3 hours | [3] |
| Metabolism | Primarily via ω-oxidation | [3] |
Table 1: Summary of Pharmacokinetic Parameters for Carboprost
| Indication | Typical Dosage | Efficacy | Source |
| Postpartum Hemorrhage | 250 mcg IM, repeat every 15-90 min (max 2 mg) | 84-96% success rate | [8][9] |
| Second-Trimester Abortion | 250 mcg IM initially, then 250-500 mcg every 1.5-3.5 hrs | High success rate, though often with side effects | [1] |
Table 2: Clinical Efficacy and Dosing Summary
Conclusion: A Legacy of Rational Drug Design
The discovery and development of 15(S)-15-methyl prostaglandin F2α stands as a landmark achievement in medicinal chemistry and pharmacology. It is a prime example of rational drug design, where a deep understanding of a natural compound's metabolic liabilities led to a specific chemical modification that transformed it into a life-saving therapeutic agent. The work of the scientists at The Upjohn Company provided a powerful tool to combat postpartum hemorrhage and offered a new option for pregnancy termination. The history of this molecule underscores the importance of fundamental research into biological pathways and the innovative application of synthetic chemistry to address unmet medical needs.
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